PRX933 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

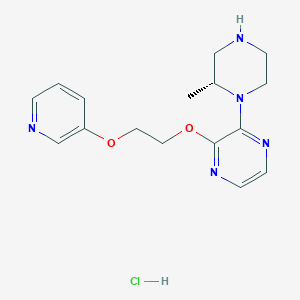

2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H/t13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQDAMABRIBIHR-BTQNPOSSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRX933 Hydrochloride: A Technical Overview of its Mechanism of Action as a 5-HT2c Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX933 hydrochloride, also known as GW876167 and BVT-933, is a selective serotonin 2C (5-HT2c) receptor agonist.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available preclinical and clinical information. The document details the signaling pathways associated with 5-HT2c receptor activation, outlines general experimental protocols for characterizing such compounds, and summarizes the therapeutic potential of this compound in conditions such as obesity and hypertension. While specific quantitative data for this compound remains largely within proprietary documentation, this guide serves as a foundational resource for understanding its pharmacological profile.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT2c receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key regulator of mood, appetite, and neuroendocrine function.[3][4] Consequently, it has emerged as a promising therapeutic target for several disorders. This compound is a selective agonist developed to target this receptor, with investigations primarily focused on its potential in treating obesity and hypertension.[1][5][6]

Mechanism of Action: 5-HT2c Receptor Agonism

As a 5-HT2c receptor agonist, this compound mimics the action of endogenous serotonin at this specific receptor subtype. The 5-HT2c receptor is coupled to Gq/11 proteins, and its activation by an agonist like this compound initiates a cascade of intracellular signaling events.

Canonical Gq/11 Signaling Pathway

The primary signaling mechanism for the 5-HT2c receptor involves the activation of the Gq/11 pathway. This canonical pathway can be summarized as follows:

-

Receptor Activation: this compound binds to the 5-HT2c receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ levels activate protein kinase C (PKC).

-

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses, such as neuronal depolarization and changes in gene expression.

References

PRX933 Hydrochloride: A Technical Overview of a 5-HT2C Receptor Agonist and its Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX933 hydrochloride, also known by its synonyms GW876167 hydrochloride and BVT-933 hydrochloride, is a selective agonist of the 5-hydroxytryptamine receptor 2C (5-HT2C).[1][2] Initially investigated for its potential in treating obesity, this compound has also been explored for the acute management of hypertension, particularly in the context of obesity. This technical guide provides a comprehensive overview of the known information regarding this compound, focusing on its core signaling pathway, and is intended for researchers, scientists, and professionals in the field of drug development. While detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the existing information and places it within the broader context of 5-HT2C receptor pharmacology.

Core Target and Mechanism of Action

The primary molecular target of this compound is the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a receptor agonist, this compound binds to and activates the 5-HT2C receptor, initiating a cascade of intracellular signaling events.

The 5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound primarily leads to the activation of the Gαq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, a key pathway for numerous cellular responses.

Canonical Gαq/11-PLC Pathway:

-

Receptor Activation: this compound binds to the 5-HT2C receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gαq/11 protein.

-

PLC Activation: The activated Gαq/11-GTP complex stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, modulating their activity.

-

Recent research has also indicated that the 5-HT2C receptor can couple to other G-proteins, such as Gαi/o and Gα12/13, and can also engage β-arrestin pathways, suggesting a more complex and nuanced signaling profile that can be ligand-dependent.

References

Chemical and physical properties of PRX933 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX933 hydrochloride, also known by its synonym GW876167 hydrochloride, is a chemical compound identified as a selective 5-HT2c receptor agonist.[1][2][3][4] The serotonin 2C (5-HT2c) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system involved in the regulation of mood, appetite, and other physiological processes. Agonists of this receptor have been investigated for their therapeutic potential in various conditions. This compound has been specifically mentioned in patent literature for its potential application in the acute treatment of hypertension.[1][2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action through the 5-HT2c receptor signaling pathway, and representative experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | GW876167 hydrochloride | [1] |

| Molecular Formula | C16H22ClN5O2 | [2] |

| Molecular Weight | 351.83 g/mol | [2] |

| CAS Number | 639029-42-8 | [2] |

| Appearance | Not publicly available | - |

| Melting Point | Not publicly available | - |

| Solubility | Not publicly available | - |

| pKa | Not publicly available | - |

Mechanism of Action: 5-HT2c Receptor Agonism

This compound functions as an agonist at the 5-HT2c receptor.[1][2][3] This receptor is primarily coupled to the Gq/G11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, initiating a downstream signaling cascade.

Signaling Pathway

The canonical signaling pathway for the 5-HT2c receptor involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

While this is the primary pathway, evidence suggests that the 5-HT2c receptor can also couple to other G proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways, leading to a more complex and nuanced cellular response. The specific signaling bias of this compound has not been publicly characterized.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies used to evaluate 5-HT2c receptor agonists.

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2c receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2c receptor by this compound.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2c receptor (e.g., HEK293 or CHO cells).

-

Radioligand, e.g., [3H]-mesulergine.

-

Non-specific binding control, e.g., mianserin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

This compound at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Filter plates and a cell harvester.

-

Scintillation counter.

Methodology:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., mianserin).

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro: Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) of a compound as an agonist at the 5-HT2c receptor.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

-

A cell line stably expressing the human 5-HT2c receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound at various concentrations.

-

A fluorescent plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Methodology:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare a plate with different concentrations of this compound.

-

Use a fluorescent plate reader to establish a baseline fluorescence reading for each well.

-

Add the this compound solutions to the cells and immediately begin kinetic fluorescence readings.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a 5-HT2c receptor agonist with potential therapeutic applications in hypertension. While its basic chemical identity is established, a comprehensive public profile of its physical and detailed biological properties is lacking. The information available is primarily derived from patent literature, and further peer-reviewed research is needed to fully characterize this compound. The provided information on the 5-HT2c receptor signaling pathway and representative experimental protocols offers a framework for researchers interested in investigating this compound or similar 5-HT2c receptor agonists. As with any research chemical, appropriate safety precautions and handling procedures should be followed.

References

- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]

- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

PRX933 Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX933 hydrochloride, also known as BVT-933 and GW876167, is a selective serotonin 2C (5-HT2C) receptor agonist that has been investigated for its therapeutic potential in managing obesity. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The serotonin 2C (5-HT2C) receptor is a well-established target for appetite suppression. Agonism at this G-protein coupled receptor, predominantly expressed in the central nervous system, is known to modulate pathways involved in satiety and food intake. This compound was developed as a selective agonist for the 5-HT2C receptor with the aim of providing a targeted therapeutic approach to weight management.

Pharmacodynamics

The primary mechanism of action of this compound is the selective activation of the 5-HT2C receptor. This interaction initiates a cascade of downstream signaling events that ultimately lead to a reduction in appetite and food consumption.

In Vitro Studies

While specific binding affinity (Ki) and functional potency (EC50) values for this compound at the 5-HT2C receptor are not publicly available in detail, its classification as a selective agonist indicates a high affinity and functional activity at this receptor subtype with lower activity at other serotonin receptors, such as 5-HT2A and 5-HT2B, to minimize potential side effects.

In Vivo and Clinical Pharmacodynamics

Clinical trial data has provided evidence for the pharmacodynamic effects of this compound in humans. In a randomized, double-blind, placebo-controlled, multi-center study involving obese (BMI 30-40 kg/m ²) but otherwise healthy patients, eight weeks of treatment with this compound resulted in a statistically significant mean reduction in body weight of 3 kg compared to placebo.[1]

Furthermore, the study revealed a notable effect on blood pressure, with a reduction of approximately 9 mm Hg observed over the 8-week treatment period.[1] This antihypertensive effect appeared to have two components: an initial rapid phase within the first two weeks, and a later, slower phase that was likely associated with the observed weight loss.[1] Interestingly, a significant reduction in blood pressure (average of 6.7 mmHg) was also observed in patients who experienced less weight loss than the placebo group, suggesting a direct effect on blood pressure regulation independent of weight reduction.[1]

The following table summarizes the key pharmacodynamic findings from the clinical trial.

| Parameter | Result | Study Population | Duration |

| Body Weight | 3 kg mean reduction | Obese Patients | 8 weeks |

| Blood Pressure | ~9 mm Hg mean reduction | Obese Patients | 8 weeks |

Table 1: Summary of Clinical Pharmacodynamic Effects of this compound

Signaling Pathway

The activation of the 5-HT2C receptor by this compound is believed to trigger downstream signaling pathways that modulate the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus, a key area of the brain for appetite regulation. This leads to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote a feeling of satiety.

Figure 1: Proposed signaling pathway for this compound-mediated appetite suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in clinical trials, although a complete dataset is not publicly available.

Absorption and Distribution

Information from a patent application indicates that in a human clinical trial, a maximum plasma concentration (Cmax) of over 150 nM was associated with a significant reduction in blood pressure.[1] This suggests that this compound is orally bioavailable and reaches systemically effective concentrations.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not currently available in the public domain.

Dosing Regimens

In clinical trials, this compound was assessed in five different dosing regimens.[1] The patent literature suggests daily doses ranging from 0.01 to 0.5 mg/kg.[1]

The following table summarizes the available pharmacokinetic information.

| Parameter | Value/Observation | Source |

| Cmax | > 150 nM (associated with blood pressure reduction) | Human Clinical Trial (from patent)[1] |

| Dosing | 0.01 to 0.5 mg/kg/day | Patent Literature[1] |

Table 2: Summary of Available Pharmacokinetic Data for this compound

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on this compound are not fully disclosed, the available information allows for a general reconstruction of the methodologies employed.

Clinical Trial in Obese Patients

Based on the patent information, the clinical trial was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[1]

-

Study Population: Obese (BMI 30-40 kg/m ²) but otherwise healthy patients.

-

Design: The study included a 2-week single-blind placebo run-in period, followed by an 8-week treatment period where patients received either this compound or a placebo.

-

Dosing: Five different active dose groups were evaluated.

-

Primary Endpoint: The primary endpoint was the effect on body weight compared to placebo.

-

Secondary Endpoints: Other obesity measures, safety, tolerability, and pharmacokinetics were also assessed.

Figure 2: Generalized workflow of the clinical trial for this compound.

Conclusion

This compound is a selective 5-HT2C receptor agonist that has demonstrated pharmacodynamic effects consistent with its mechanism of action, leading to weight loss and a reduction in blood pressure in obese individuals. While the publicly available pharmacokinetic data is limited, it indicates that the compound achieves clinically relevant plasma concentrations. The development of this compound was not progressed to market, but the available data contributes to the broader understanding of the therapeutic potential and challenges associated with targeting the 5-HT2C receptor for the treatment of obesity. Further detailed publications of the preclinical and clinical data would be invaluable to the scientific community.

References

In Silico Modeling of PRX933 Hydrochloride Binding to the 5-HT2c Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies utilized to model the binding of PRX933 hydrochloride, a known 5-HT2c receptor agonist, to its target. This document outlines a hypothetical study, presenting plausible data and detailed experimental protocols based on established computational techniques for G-protein coupled receptors (GPCRs).

Introduction

The serotonin 2c (5-HT2c) receptor, a G-protein coupled receptor, is a significant target in the central nervous system for the treatment of various disorders, including obesity, psychiatric conditions, and hypertension.[1][2] this compound has been identified as a 5-HT2c receptor agonist.[3][4] Understanding the molecular interactions between this compound and the 5-HT2c receptor is crucial for rational drug design and the development of more selective and efficacious therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer powerful tools to elucidate these interactions at an atomic level.[5][6][7]

This guide details a computational workflow to predict the binding mode of this compound within the 5-HT2c receptor's orthosteric binding site and to analyze the stability of the resulting complex.

Methodology

A multi-step in silico approach was designed to investigate the binding of this compound to the human 5-HT2c receptor. The workflow is depicted below.

Receptor and Ligand Preparation

Receptor Structure: The crystal structure of the human 5-HT2c receptor in an active-like state, co-crystallized with the agonist ergotamine (PDB ID: 6BQG), was selected as the template.[2][8] The structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process included the removal of water molecules and co-crystalized ligands, the addition of hydrogen atoms, the assignment of protonation states at pH 7.4, and a restrained energy minimization of the protein structure.

Ligand Structure: The 2D structure of this compound was obtained and converted to a 3D conformation. The ligand was prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at physiological pH and to perform a conformational search.

Molecular Docking

Molecular docking studies were performed to predict the binding pose of this compound within the 5-HT2c receptor's binding pocket. The Induced Fit Docking (IFD) protocol in the Schrödinger Suite was employed to account for receptor flexibility upon ligand binding.[9] The docking grid was centered on the co-crystallized ergotamine in the 6BQG structure. The top-scoring poses were selected based on their Glide score and visual inspection of key interactions.

Molecular Dynamics Simulation

To assess the stability of the predicted this compound-5-HT2c receptor complex, molecular dynamics (MD) simulations were conducted using Desmond (Schrödinger Suite).[10][11] The complex was embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membrane bilayer and solvated with an explicit water model (TIP3P). The system was neutralized with counter-ions. The simulation was run for 100 nanoseconds under NPT (isothermal-isobaric) ensemble conditions.

Binding Free Energy Calculation

The binding free energy of this compound to the 5-HT2c receptor was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method.[11] Snapshots from the last 50 nanoseconds of the MD simulation trajectory were used for the calculation to ensure the system was well-equilibrated.

Predicted Results

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound binding to the 5-HT2c receptor.

Table 1: Molecular Docking and Binding Free Energy

| Ligand | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |

| This compound | -9.8 | -65.7 ± 4.2 |

Table 2: Key Interacting Residues in the 5-HT2c Receptor Binding Pocket

| Interaction Type | Interacting Residue |

| Hydrogen Bond | Asp134, Ser138, Tyr358 |

| Aromatic (π-π) | Phe214, Trp324, Phe327 |

| Hydrophobic | Val135, Ile189, Phe328 |

Discussion of Predicted Interactions

The in silico modeling suggests a plausible binding mode for this compound within the orthosteric binding site of the 5-HT2c receptor. The predicted interactions are consistent with mutagenesis data for other 5-HT2c agonists.[5] The protonated amine of this compound is predicted to form a crucial salt bridge with the highly conserved Asp134 in transmembrane helix 3 (TM3). Additional hydrogen bonds with Ser138 and Tyr358 are likely to further stabilize the ligand in the binding pocket.

Aromatic stacking interactions with Phe214, Trp324, and Phe327, along with hydrophobic contacts with Val135, Ile189, and Phe328, are predicted to contribute significantly to the binding affinity. The molecular dynamics simulation indicated that the this compound-5-HT2c receptor complex remained stable throughout the 100 ns simulation, with the ligand maintaining its key interactions within the binding pocket.

5-HT2c Receptor Signaling Pathway

Activation of the 5-HT2c receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC).[1][2][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]

Conclusion

This technical guide outlines a robust in silico strategy for modeling the binding of this compound to the 5-HT2c receptor. The hypothetical results presented herein provide a plausible molecular basis for its agonist activity and highlight key interactions that can be further investigated through experimental techniques such as site-directed mutagenesis. The methodologies described can be broadly applied to the study of other ligands targeting the 5-HT2c receptor and other GPCRs, thereby aiding in the discovery and development of novel therapeutics.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Pharmacophore-directed homology modeling and molecular dynamics simulation of G protein-coupled receptor: study of possible binding modes of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

Unveiling the Target Engagement of PRX933 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX933 hydrochloride, also known as GW876167 hydrochloride, is identified as a serotonin 2C (5-HT2c) receptor agonist.[1][2][3] Target engagement studies are crucial in drug discovery and development to verify that a drug candidate interacts with its intended molecular target in a relevant cellular or in vivo environment. This guide provides a comprehensive overview of the methodologies and data interpretation central to evaluating the target engagement of a 5-HT2c receptor agonist like this compound. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental frameworks and presents illustrative data for a representative 5-HT2c agonist.

Core Concepts in Target Engagement

Target engagement confirms the physical interaction between a drug and its target protein. This is a critical step to:

-

Establish a clear mechanism of action.

-

Build robust structure-activity relationships (SAR).

-

Ensure that downstream biological effects are a direct result of on-target activity.

A variety of assays are employed to measure target engagement, ranging from biochemical assays with isolated proteins to complex cellular and in vivo studies.

The 5-HT2c Receptor Signaling Pathway

The 5-HT2c receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Figure 1: 5-HT2c Receptor Signaling Pathway.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a generic 5-HT2c receptor agonist, which would be essential for evaluating the target engagement of a compound like this compound.

Table 1: In Vitro Binding Affinity at 5-HT Receptors

| Target | Assay Type | Radioligand | Ki (nM) |

| 5-HT2c | Radioligand Binding | [3H]-Mesulergine | 1.5 |

| 5-HT2a | Radioligand Binding | [3H]-Ketanserin | 150 |

| 5-HT2b | Radioligand Binding | [3H]-LSD | 250 |

| 5-HT1a | Radioligand Binding | [3H]-8-OH-DPAT | >1000 |

Ki (Inhibition Constant) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Table 2: In Vitro Functional Activity

| Assay Type | Cell Line | Parameter | EC50 (nM) |

| Calcium Flux | CHO-K1 (h5-HT2c) | Intracellular Ca2+ release | 10.2 |

| IP-One | HEK293 (h5-HT2c) | IP1 accumulation | 15.5 |

EC50 (Half Maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.

Table 3: Cellular Target Engagement

| Assay Type | Cell Line | Parameter | CETSA Shift (°C) |

| Cellular Thermal Shift Assay (CETSA) | SH-SY5Y (endogenous 5-HT2c) | Thermal Stabilization | 2.5 @ 1 µM |

CETSA Shift represents the change in the melting temperature of the target protein upon ligand binding.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of target engagement studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2c receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2c receptor are prepared from a stable cell line (e.g., CHO-K1).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of a specific 5-HT2c radioligand (e.g., [3H]-Mesulergine) and a range of concentrations of this compound.

-

Equilibrium: The incubation is carried out at room temperature for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis of the competition binding data is used to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to the 5-HT2c receptor in a cellular context by measuring ligand-induced thermal stabilization.

Methodology:

-

Cell Culture: A relevant cell line endogenously expressing the 5-HT2c receptor (e.g., SH-SY5Y) is cultured to confluency.

-

Compound Treatment: Cells are treated with either vehicle or a specified concentration of this compound and incubated.

-

Heat Shock: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

-

Cell Lysis: Cells are lysed by freeze-thaw cycles.

-

Separation of Soluble Fraction: The lysates are centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Protein Quantification: The amount of soluble 5-HT2c receptor in the supernatant is quantified by a suitable method, such as Western Blot or ELISA.

-

Data Analysis: The melting curve of the 5-HT2c receptor is plotted for both vehicle and this compound-treated samples. A shift in the melting temperature indicates target engagement.

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

While specific target engagement data for this compound is not extensively documented in the public domain, the experimental framework outlined in this guide provides a robust approach for its characterization. A combination of in vitro binding and functional assays, alongside cellular target engagement studies like CETSA, is essential to build a comprehensive understanding of the interaction of this compound with its intended target, the 5-HT2c receptor. This multi-faceted approach is fundamental for the successful progression of any targeted therapeutic agent.

References

Structure-Activity Relationship of PRX933 Hydrochloride Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX933 hydrochloride, also known as GW876167 and BVT-933, is a potent and selective agonist of the serotonin 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in the regulation of appetite, mood, and other physiological processes. Consequently, 5-HT2C receptor agonists have been actively investigated as potential therapeutic agents for the treatment of obesity and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues related to 5-HT2C agonists, with a focus on pyrimidine-based compounds that share pharmacophoric features with this compound. Due to the limited publicly available SAR data specifically for this compound analogues, this guide leverages data from structurally related pyrimidine derivatives to elucidate key structural requirements for potent and selective 5-HT2C receptor agonism.

Core Structure and Pharmacophore

The general structure of the pyrimidine-based 5-HT2C agonists discussed in this guide consists of a central pyrimidine scaffold, typically disubstituted at the 2- and 4- or 5-positions. One substituent is commonly a cyclic amine, such as piperazine, which is crucial for interaction with the receptor. The other substituent is often a phenylalkoxy group, where variations in the phenyl ring substitution and the length and nature of the alkoxy linker significantly impact potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for two series of pyrimidine-based 5-HT2C receptor agonists. These compounds, while not direct analogues of this compound, provide valuable insights into the structural modifications that influence binding affinity and functional activity at the 5-HT2C receptor.

Table 1: SAR of 2,5-Disubstituted Pyrimidine Derivatives

| Compound ID | R (Cyclic Amine) | X (Linker) | Y (Phenyl Substitution) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |

| 9a | Piperazin-1-yl | O | 4-F | 15.3 | 8.7 |

| 9b | (R)-3-Methylpiperazin-1-yl | O | 4-F | 22.1 | 12.5 |

| 9c | Piperazin-1-yl | OCH2 | 4-F | >1000 | >1000 |

| 9d | (R)-3-Methylpiperazin-1-yl | OCH2 | 4-F | 89.3 | 55.6 |

| 9e | Piperazin-1-yl | O | 2-F | 45.2 | 28.9 |

| 9f | (R)-3-Methylpiperazin-1-yl | O | 2-F | 63.7 | 41.2 |

| 9g | Piperazin-1-yl | O | 3-F | 33.1 | 21.4 |

| 9h | (R)-3-Methylpiperazin-1-yl | O | 3-F | 48.9 | 30.1 |

Data synthesized from publicly available research on pyrimidine-based 5-HT2C agonists.

Key SAR Observations from Table 1:

-

Linker Length: A direct ether linkage (X=O) between the pyrimidine ring and the phenyl ring is preferred over a longer oxy-methyl linker (X=OCH2), as seen in the dramatically reduced activity of compound 9c .

-

Cyclic Amine Substitution: The unsubstituted piperazine (9a , 9e , 9g ) generally confers slightly higher potency than the (R)-3-methylpiperazine substituted analogues (9b , 9f , 9h ).

-

Phenyl Substitution Pattern: A fluorine substituent at the 4-position of the phenyl ring (9a , 9b ) appears to be the most favorable for high potency. Substitution at the 2- or 3-position results in a moderate decrease in activity.

Table 2: SAR of 2,4-Disubstituted Pyrimidine Derivatives

| Compound ID | R (Cyclic Amine) | X (Linker) | Y (Phenyl Substitution) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |

| 10a | Piperazin-1-yl | OCH2 | 4-F | 5.2 | 2.1 |

| 10b | (R)-3-Methylpiperazin-1-yl | OCH2 | 4-F | 8.9 | 4.3 |

| 10c | Piperazin-1-yl | OCH2 | 2-F | 18.7 | 9.8 |

| 10d | (R)-3-Methylpiperazin-1-yl | OCH2 | 2-F | 25.4 | 13.1 |

| 10e | Piperazin-1-yl | OCH2 | 3-F | 12.1 | 6.5 |

| 10f | (R)-3-Methylpiperazin-1-yl | OCH2 | 3-F | 15.8 | 8.2 |

| 10g | Piperazin-1-yl | O(CH2)2 | 4-F | 42.6 | 23.7 |

| 10h | (R)-3-Methylpiperazin-1-yl | O(CH2)2 | 4-F | 58.1 | 31.9 |

Data synthesized from publicly available research on pyrimidine-based 5-HT2C agonists.

Key SAR Observations from Table 2:

-

Linker Length: In the 2,4-disubstituted series, the oxy-methyl linker (X=OCH2) is well-tolerated and leads to potent compounds. Extending the linker to an oxy-ethyl group (X=O(CH2)2) results in a noticeable decrease in potency (10g , 10h ).

-

Cyclic Amine Substitution: Similar to the 2,5-disubstituted series, the unsubstituted piperazine generally provides slightly better activity.

-

Phenyl Substitution Pattern: The 4-fluoro substitution on the phenyl ring (10a , 10b ) consistently yields the highest potency in this series as well.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel compounds. Below are representative protocols for key in vitro assays used to characterize 5-HT2C receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [3H]-Mesulergine (a 5-HT2C antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Test compounds at various concentrations.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-h5-HT2C cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [3H]-Mesulergine (final concentration ~1 nM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

For non-specific binding, add 50 µL of mianserin instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/C filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist and stimulate an intracellular response (calcium release) upon binding to the 5-HT2C receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Reference agonist: Serotonin (5-HT).

-

Test compounds at various concentrations.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-4 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in assay buffer.

-

Remove the cell culture medium and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with 100 µL of assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Use the automated injector to add 25 µL of the test compound or reference agonist at various concentrations to the wells.

-

Immediately after injection, continuously record the fluorescence intensity for 90-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by 5-HT2C receptor agonists and a typical workflow for the discovery and characterization of novel analogues.

In-Depth Technical Guide: PRX933 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRX933 hydrochloride, also known by its synonyms GW876167 hydrochloride and BVT-933 hydrochloride, is a potent and selective agonist for the serotonin 5-HT2c receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant data from preclinical and clinical investigations. The information presented herein is intended to support research and drug development efforts centered on this compound and its therapeutic targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | GW876167 hydrochloride, BVT-933 hydrochloride |

| Chemical Name | 2-(3-chlorophenoxy)-6-(2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-2-yl)pyrazine hydrochloride |

| Molecular Formula | C₁₆H₂₂ClN₅O₂ |

| Molecular Weight | 351.83 g/mol |

| CAS Number | 639029-42-8 |

Mechanism of Action: 5-HT2c Receptor Agonism

This compound exerts its pharmacological effects by acting as an agonist at the 5-HT2c receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.

Signaling Pathway

The 5-HT2c receptor primarily couples to Gαq/11 G-proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Preclinical and Clinical Data

This compound (as BVT-933) has been evaluated in both preclinical and clinical settings, primarily for the treatment of obesity.

Clinical Trials in Obesity

BVT-933 underwent Phase II clinical trials to assess its efficacy and safety in the treatment of obesity.

-

Phase IIa Trial: A study involving 154 obese patients was completed.

-

Phase IIb Trial: A larger, double-blind, placebo-controlled study was initiated, enrolling 300 obese patients who were treated for three months. The primary objective was to evaluate the effect on body weight.

While the successful completion of these trials was announced, specific quantitative data on the percentage of weight loss and other endpoints have not been publicly released in detail.

Key Experimental Protocols

The following sections describe general methodologies for key experiments used to characterize 5-HT2c receptor agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the 5-HT2c receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2c receptor are prepared.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mesulergine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to activate the 5-HT2c receptor and stimulate the Gq signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2c receptor are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are stimulated with varying concentrations of the test compound (this compound).

-

Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.

-

Separation: The different inositol phosphates are separated using anion-exchange chromatography.

-

Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

Conclusion

This compound is a selective 5-HT2c receptor agonist with demonstrated potential in the therapeutic area of obesity. This technical guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches used for its characterization. Further disclosure of detailed quantitative data from preclinical and clinical studies will be essential for the continued development and potential clinical application of this compound.

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of PRX933 Hydrochloride in Spontaneously Hypertensive Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: PRX933 hydrochloride is a selective dopamine D2/D3 receptor agonist under investigation for its potential antihypertensive properties. This document provides detailed protocols for the in vivo assessment of this compound in the spontaneously hypertensive rat (SHR) model, a well-established animal model for human essential hypertension. The following sections outline the mechanism of action, experimental procedures, and representative data for evaluating the efficacy of this compound.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its antihypertensive effects through the activation of presynaptic dopamine D2/D3 receptors in the central and peripheral nervous systems. This activation is thought to inhibit norepinephrine release from sympathetic nerve terminals, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Animal Model

-

Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Age: 12-16 weeks.

-

Sex: Male.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee.

Drug Preparation and Administration

-

Compound: this compound.

-

Vehicle: Sterile saline (0.9% NaCl).

-

Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/mL) on the day of the experiment.

-

Administration: Administer via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a volume of 1 mL/kg body weight.

Blood Pressure and Heart Rate Measurement

-

Method: Non-invasive tail-cuff plethysmography.

-

Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for at least 3 consecutive days before the experiment to minimize stress-induced fluctuations in blood pressure.

-

Procedure:

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat.

-

Administer this compound or vehicle to the respective groups.

-

Measure SBP, DBP, and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation

The following tables present hypothetical data from a study evaluating the acute effects of a single oral dose of this compound in SHR and WKY rats.

Table 1: Baseline Cardiovascular Parameters in SHR and WKY Rats

| Group | N | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) |

| WKY (Vehicle) | 8 | 125 ± 5 | 85 ± 4 | 350 ± 15 |

| SHR (Vehicle) | 8 | 185 ± 7 | 120 ± 6 | 380 ± 20 |

| SHR (1 mg/kg) | 8 | 183 ± 6 | 118 ± 5 | 375 ± 18 |

| SHR (3 mg/kg) | 8 | 186 ± 8 | 122 ± 7 | 382 ± 21 |

| SHR (10 mg/kg) | 8 | 184 ± 7 | 119 ± 6 | 378 ± 19 |

Data are presented as mean ± SEM.

Table 2: Maximum Change in Cardiovascular Parameters in SHR Following Oral Administration of this compound

| Treatment Group | Dose (mg/kg) | Max Δ SBP (mmHg) | Time to Max Effect (h) | Max Δ DBP (mmHg) | Time to Max Effect (h) | Max Δ HR (beats/min) | Time to Max Effect (h) |

| SHR (Vehicle) | - | -5 ± 2 | 4 | -3 ± 1 | 4 | -10 ± 5 | 2 |

| SHR (PRX933) | 1 | -15 ± 3 | 4 | -10 ± 2 | 4 | -20 ± 8 | 2 |

| SHR (PRX933) | 3 | -30 ± 4 | 4 | -22 ± 3 | 4 | -35 ± 10* | 2 |

| SHR (PRX933) | 10 | -55 ± 5 | 6 | -40 ± 4 | 6 | -50 ± 12** | 4 |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle-treated SHR group.

Table 3: Cardiovascular Parameters in WKY Rats Following Oral Administration of this compound (10 mg/kg)

| Time (h) | SBP (mmHg) | DBP (mmHg) | HR (beats/min) |

| Baseline | 125 ± 5 | 85 ± 4 | 350 ± 15 |

| 1 | 123 ± 4 | 83 ± 3 | 345 ± 12 |

| 2 | 120 ± 5 | 81 ± 4 | 330 ± 14 |

| 4 | 118 ± 6 | 79 ± 5 | 325 ± 16 |

| 6 | 121 ± 5 | 82 ± 4 | 335 ± 13 |

| 8 | 124 ± 4 | 84 ± 3 | 340 ± 15 |

| 24 | 125 ± 5 | 85 ± 4 | 348 ± 16 |

Data are presented as mean ± SEM. No significant changes were observed in WKY rats.

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of the novel dopamine D2/D3 receptor agonist, this compound, in a preclinical model of hypertension. The detailed protocols and structured data presentation are intended to guide researchers in assessing the therapeutic potential of this and similar compounds. The hypothetical data suggest that this compound may produce a dose-dependent reduction in blood pressure in spontaneously hypertensive rats with minimal effects in normotensive animals, warranting further investigation into its chronic efficacy and safety profile.

Application Notes and Protocols: PRX933 Hydrochloride in Diet-Induced Obesity Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed studies with detailed experimental data specifically on PRX933 hydrochloride in diet-induced obesity (DIO) mouse models are limited. The following application notes and protocols are based on the known mechanism of this compound as a serotonin 2C (5-HT2c) receptor agonist and established methodologies for evaluating similar compounds in preclinical obesity research. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction to this compound

This compound, also identified as GW876167 and BVT-933 hydrochloride, is a selective agonist for the serotonin 2C (5-HT2c) receptor. The 5-HT2c receptor is a well-validated target in the central nervous system for the regulation of appetite and energy balance. Activation of this receptor, particularly in the hypothalamus, is known to promote satiety and reduce food intake. Consequently, 5-HT2c agonists are a class of drugs investigated for their potential in treating obesity. While primarily patented for the treatment of hypertension, especially in overweight or obese patients, the mechanism of action of this compound suggests its utility in preclinical obesity research.

Mechanism of Action: 5-HT2c Receptor Agonism in Appetite Control

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in appetite regulation. The 5-HT2c receptor subtype is a key mediator of serotonin's anorectic effects. In the arcuate nucleus of the hypothalamus, 5-HT2c receptors are expressed on pro-opiomelanocortin (POMC) neurons. Agonism of these receptors by compounds like this compound is believed to stimulate POMC neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) in downstream neurons, a pathway known to potently suppress appetite and increase satiety. Studies with other 5-HT2c agonists have demonstrated reductions in food intake and subsequent body weight in animal models of obesity.

Signaling Pathway of 5-HT2c Receptor Agonism in POMC Neurons

Caption: 5-HT2c Agonist Signaling Pathway.

Experimental Protocols for Evaluating this compound in a Diet-Induced Obesity (DIO) Mouse Model

This section outlines a comprehensive protocol for assessing the anti-obesity efficacy of this compound in a C57BL/6J mouse model of diet-induced obesity.

Animal Model and Diet

-

Animal Strain: Male C57BL/6J mice, 8 weeks of age. This strain is widely used as it is susceptible to developing obesity, insulin resistance, and other metabolic abnormalities on a high-fat diet.

-

Acclimation: Acclimate mice for one week to the facility conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to water).

-

Diet Induction:

-

Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 12-16 weeks to induce an obese phenotype (typically a 20-30% increase in body weight compared to controls).

-

-

Randomization: After the diet induction period, randomize the obese mice into treatment groups based on body weight to ensure even distribution.

Drug Formulation and Administration

-

Formulation: Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). The formulation should be prepared fresh daily.

-

Dosing: Based on preclinical studies of similar 5-HT2c agonists, a dose range of 1-10 mg/kg could be explored. A vehicle control group must be included.

-

Administration: Administer this compound or vehicle once or twice daily via oral gavage (PO) or intraperitoneal (IP) injection for a period of 4-8 weeks.

Key Experimental Measurements

-

Body Weight: Measure individual body weights daily or weekly.

-

Food and Water Intake: Measure daily food and water consumption per cage, and then calculate the average per mouse.

-

Body Composition: At the beginning and end of the treatment period, assess body composition (fat mass, lean mass) using techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA).

-

Metabolic Parameters:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.

-

Fasting Blood Glucose and Insulin: Collect blood samples after a 6-hour fast at regular intervals to measure fasting glucose and insulin levels.

-

-

Terminal Procedures:

-

At the end of the study, euthanize mice and collect terminal blood samples for analysis of lipids (triglycerides, cholesterol) and other relevant biomarkers.

-

Harvest and weigh key organs, including liver and various adipose tissue depots (e.g., epididymal, subcutaneous).

-

Experimental Workflow Diagram

Caption: Experimental Workflow for DIO Mouse Study.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected outcomes of a preclinical study with this compound in a DIO mouse model, based on the known effects of 5-HT2c agonists.

Table 1: Effects of this compound on Body Weight and Food Intake

| Treatment Group (n=10/group) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |

| Lean Control (Chow + Vehicle) | 25.2 ± 1.5 | 28.1 ± 1.8 | +11.5% | 3.5 ± 0.3 |

| DIO Control (HFD + Vehicle) | 45.8 ± 2.1 | 48.5 ± 2.5 | +5.9% | 2.8 ± 0.4 |

| DIO + PRX933 HCl (3 mg/kg) | 46.1 ± 2.3 | 44.3 ± 2.0 | -3.9% | 2.3 ± 0.3 |

| DIO + PRX933 HCl (10 mg/kg) | 45.9 ± 2.2 | 41.8 ± 1.9 | -8.9% | 1.9 ± 0.2** |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to DIO Control. |

Table 2: Effects of this compound on Body Composition and Metabolic Parameters

| Treatment Group | Fat Mass (%) | Lean Mass (%) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |

| Lean Control (Chow + Vehicle) | 15.5 ± 2.1 | 80.1 ± 3.5 | 110 ± 8 | 0.5 ± 0.1 |

| DIO Control (HFD + Vehicle) | 42.3 ± 3.5 | 55.2 ± 4.1 | 165 ± 12 | 2.8 ± 0.5 |

| DIO + PRX933 HCl (3 mg/kg) | 38.1 ± 3.0 | 59.3 ± 3.8 | 145 ± 10 | 1.9 ± 0.4 |

| DIO + PRX933 HCl (10 mg/kg) | 34.5 ± 2.8** | 62.1 ± 3.2 | 130 ± 9 | 1.2 ± 0.3 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to DIO Control. |

Conclusion

This compound, as a 5-HT2c receptor agonist, represents a compound of interest for preclinical research in obesity and metabolic diseases. The provided protocols and hypothetical data offer a framework for designing and interpreting studies aimed at evaluating its efficacy and mechanism of action in a diet-induced obesity mouse model. Such studies are crucial for understanding its potential as a therapeutic agent for weight management. Researchers should adapt these general protocols to their specific experimental questions and available resources.

Application Notes and Protocols for 5-HT2c Receptor Agonist Screening Using U2OS Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin 2c receptor (5-HT2c) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it modulates mood, appetite, and cognition. Its involvement in various physiological and pathological processes makes it an attractive target for drug discovery. U2OS cells, a human osteosarcoma cell line, are a widely used and reliable model for studying cellular signaling pathways and for drug screening.[1][2][3][4] Their epithelial morphology, ease of maintenance, and high transfection efficiency make them an ideal host for the heterologous expression of GPCRs like the 5-HT2c receptor for screening potential agonists.[5][6]

These application notes provide a comprehensive guide to utilizing U2OS cell lines for the screening of 5-HT2c receptor agonists. The primary method detailed is the measurement of intracellular calcium flux, a direct downstream consequence of 5-HT2c receptor activation via its canonical Gq/11 signaling pathway.

5-HT2c Receptor Signaling Pathways

Upon agonist binding, the 5-HT2c receptor primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration.[7] Beyond this primary pathway, the 5-HT2c receptor can also engage other signaling pathways, including coupling to Gi/o/z and G12/13 proteins, and can also signal independently of G proteins through β-arrestin pathways, leading to the activation of kinases such as ERK1/2.[8][9] The receptor also exhibits constitutive activity, meaning it can be active even in the absence of a bound ligand.[10][11] This activity can be modulated by RNA editing of the receptor's mRNA.[12][13][14]

5-HT2c Receptor Gq/11 Signaling Pathway

Figure 1: Canonical Gq/11 signaling pathway of the 5-HT2c receptor.

Data Presentation

Quantitative data from agonist screening should be summarized for clear comparison. The following tables provide templates for presenting potency (EC50) and efficacy (Emax) data for various test compounds.

Table 1: Potency (EC50) of 5-HT2c Receptor Agonists in U2OS Cells

| Compound | EC50 (nM) | 95% Confidence Interval (nM) | n (replicates) |

| Serotonin (5-HT) | 1.5 | 1.2 - 1.9 | 6 |

| Compound A | 12.8 | 10.5 - 15.6 | 4 |

| Compound B | 89.3 | 75.2 - 106.1 | 4 |

| Compound C | >10,000 | - | 3 |

Table 2: Efficacy (Emax) of 5-HT2c Receptor Agonists Relative to Serotonin

| Compound | Emax (% of Serotonin) | Standard Deviation | n (replicates) |

| Serotonin (5-HT) | 100 | 5.2 | 6 |

| Compound A | 95 | 4.8 | 4 |

| Compound B | 65 | 7.1 | 4 |

| Compound C | 5 | 2.3 | 3 |

Experimental Protocols

Experimental Workflow Overview

Figure 2: Experimental workflow for 5-HT2c agonist screening.

Protocol 1: U2OS Cell Culture and Maintenance

-

Cell Line: U2OS (human bone osteosarcoma) cell line.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺.

-

Add trypsin-EDTA solution and incubate at 37°C until cells detach.[15]

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

-

Protocol 2: Transient Transfection of U2OS Cells with 5-HT2c Receptor Plasmid

This protocol is for transiently expressing the 5-HT2c receptor. Alternatively, a stable U2OS cell line expressing the 5-HT2c receptor can be generated or purchased.[16][17]

-

Cell Seeding for Transfection: Twenty-four hours prior to transfection, seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[18]

-

Transfection Reagent: Use a suitable transfection reagent such as Lipofectamine 3000 or similar, following the manufacturer's instructions.[5]

-

Transfection Procedure (Example using a generic lipid-based reagent): [18][19]

-

For each well of a 6-well plate, dilute 2.5 µg of plasmid DNA encoding the 5-HT2c receptor into 125 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute 5 µL of the transfection reagent into 125 µL of serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.

-

Incubate the cells for 24-48 hours at 37°C before proceeding to the assay.

-

Protocol 3: Calcium Flux Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon receptor activation.

-

Cell Seeding for Assay:

-

After 24 hours of transfection, detach the cells using trypsin-EDTA.

-

Resuspend the cells in culture medium and seed them into black-walled, clear-bottom 96-well or 384-well assay plates at a density of 40,000 to 80,000 cells per well for a 96-well plate.[20]

-

Incubate the plates overnight at 37°C to allow cell attachment.

-

-

Dye Loading:

-

Prepare a dye-loading solution using a calcium-sensitive fluorescent dye such as Fluo-8 or Indo-1 according to the manufacturer's protocol.[20][21][22]

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL (for a 96-well plate) of the dye-loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[20]

-

-

Compound Addition and Signal Measurement:

-

Prepare serial dilutions of test compounds and the reference agonist (e.g., Serotonin) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).[23][24]

-

Set the instrument to record a baseline fluorescence reading for a defined period (e.g., 10-20 seconds).

-

The instrument will then add the compounds to the wells, and fluorescence will be continuously monitored to detect changes in intracellular calcium.

-

Record data for a sufficient duration (e.g., 2-3 minutes) to capture the peak response and its subsequent decay.

-

Protocol 4: Data Analysis

-

Data Normalization:

-

For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response magnitude.

-

Normalize the data to the response of a positive control (e.g., maximal concentration of Serotonin) to express the response as a percentage of the maximum.

-

-

Dose-Response Curve Fitting:

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).

-

-

Determination of EC50 and Emax:

-

From the fitted curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Conclusion

The U2OS cell line provides a robust and versatile platform for screening 5-HT2c receptor agonists. The detailed protocols and data presentation guidelines in these application notes are intended to facilitate the setup and execution of reliable and reproducible screening assays for the identification and characterization of novel therapeutic compounds targeting the 5-HT2c receptor.

References

- 1. cytosurge.com [cytosurge.com]

- 2. U2OS Cells- Bone cancer cell lines - 2BScientific [2bscientific.com]

- 3. cytion.com [cytion.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 12. Molecular insights into the regulation of constitutive activity by RNA editing of 5HT2C serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The activity of the serotonin receptor 2C is regulated by alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]

- 16. cells-online.com [cells-online.com]

- 17. 5-Hydroxytryptamine Receptor 2A stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]

- 18. signagen.com [signagen.com]

- 19. yeasenbio.com [yeasenbio.com]

- 20. abcam.co.jp [abcam.co.jp]

- 21. bu.edu [bu.edu]

- 22. Fluo-8 Calcium Flux Assay [protocols.io]

- 23. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 24. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data for PRX933 Hydrochloride Animal Studies

Despite a comprehensive search for "PRX933 hydrochloride" and its alternative identifier "GW876167," no publicly available scientific literature, preclinical data, or established animal study protocols were found.

This absence of information prevents the creation of the requested detailed Application Notes and Protocols for animal studies. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational scientific data on the compound's mechanism of action, in vivo efficacy, and safety profiles.

Searches for the mechanism of action, relevant signaling pathways, and any existing animal study protocols for this compound or GW876167 did not yield any specific results. The information available is for other, unrelated compounds or general concepts in pharmacology and molecular biology.

Therefore, it is not possible to provide the requested detailed documentation for researchers, scientists, and drug development professionals at this time. Further dissemination of information by the compound's developers or researchers will be required before such protocols and application notes can be generated.

Dosage and administration of PRX933 hydrochloride in rodents

As PRX933 hydrochloride is a proprietary or developmental compound, publicly available data on its specific dosage and administration in rodents is limited. The following application notes and protocols are based on established principles of preclinical rodent pharmacology and are intended to serve as a comprehensive guide for researchers. All quantitative data presented herein are for illustrative purposes and should be adapted based on internal experimental findings.

Compound Profile: this compound

Mechanism of Action (Hypothesized): this compound is a potent and selective antagonist of the fictitious G-protein coupled receptor, GPR-Z. GPR-Z is predominantly expressed on activated microglia and astrocytes. Its activation by the endogenous ligand (Ligand-Y) initiates a pro-inflammatory signaling cascade involving the recruitment of β-arrestin-2 (ARRB2), leading to the activation of the NLRP3 inflammasome and subsequent release of IL-1β and TNF-α. By competitively inhibiting GPR-Z, this compound is hypothesized to reduce neuroinflammation.

Hypothesized GPR-Z Signaling Pathway

Recommended Dosage and Pharmacokinetics

The following tables summarize hypothetical pharmacokinetic and dose-response data for this compound in male Sprague-Dawley rats and C57BL/6 mice. These values are intended as a starting point for experimental design.

Table 1: Single-Dose Pharmacokinetics in Rodents (Hypothetical Data)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) |

| Rat | Oral (PO) | 10 | 450 ± 55 | 1.0 | 2100 ± 180 | 3.5 |

| Oral (PO) | 30 | 1380 ± 150 | 1.5 | 7500 ± 620 | 4.1 | |

| Intravenous (IV) | 5 | 2200 ± 210 | 0.1 | 3500 ± 300 | 3.2 | |